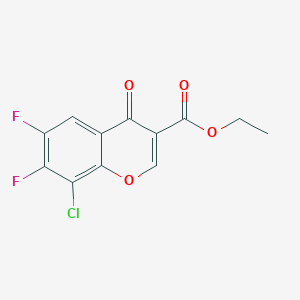

Ethyl 8-chloro-6,7-difluoro-4-oxo-4H-chromene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticorrosive Properties

Ethyl polyfluoro-4-hydroxy-2-oxo-2H-chromene-3-carboxylates, through reactions with amines, yield alkylammonium polyfluoro-3-(ethoxycarbonyl)-2-oxo-2H-chromen-4-olates. These compounds have demonstrated efficiency in inhibiting hydrochloric acid corrosion of mild steel at low concentrations, showcasing their potential as anticorrosive agents in industrial applications (Shcherbakov et al., 2014).

Reactions with N-nucleophiles

Studies have explored the reactions of ethyl polyfluoro-4-oxo-2-phenyl-4H-chromene-3-carboxylate with primary amines, leading to a chromone-coumarin rearrangement. These reactions produce various compounds with potential biological and chemical utility, highlighting the versatility of ethyl 8-chloro-6,7-difluoro-4-oxo-4H-chromene-3-carboxylate in synthetic chemistry (Shcherbakov et al., 2013).

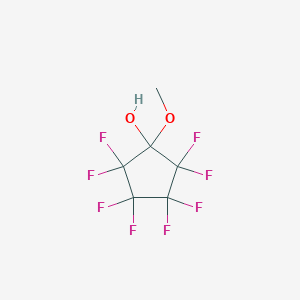

Synthesis of 3-(Trifluoroacetyl)coumarins

A novel synthesis route for 3-(trifluoroacetyl)coumarins has been developed using ethyl 6-substituted 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates. This synthesis process involves Knoevenagel condensation followed by a recyclization reaction, providing a method for producing compounds that may have pharmaceutical applications (Chizhov et al., 2008).

Molecular Structure and Spectroscopic Analysis

Research has been conducted on the molecular geometry, vibrational spectra, and chemical shift properties of ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate. These studies provide insights into the physical and chemical properties of such compounds, contributing to a deeper understanding of their behavior in various environments (Günay et al., 2009).

Antimicrobial Activity

The antimicrobial activity of new ethyl 2-oxo-2H-chromene-3-carboxylate complexes has been explored, showing promising results against bacteria isolated from wound infections. This research highlights the potential of this compound derivatives in developing new antimicrobial agents (Hassan, 2014).

Safety and Hazards

While specific safety and hazard information for Ethyl 8-chloro-6,7-difluoro-4-oxo-4H-chromene-3-carboxylate is not available, related compounds have been classified as Aquatic Chronic 3 - Skin Sens. . Precautionary measures include avoiding release to the environment and wearing protective gloves and eye protection .

Zukünftige Richtungen

Given the promising biological and chemical properties of Ethyl 8-chloro-6,7-difluoro-4-oxo-4H-chromene-3-carboxylate, future research could focus on its potential applications in medicinal chemistry. Additionally, developing concise and efficient methods for its synthesis could be another area of focus .

Eigenschaften

IUPAC Name |

ethyl 8-chloro-6,7-difluoro-4-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClF2O4/c1-2-18-12(17)6-4-19-11-5(10(6)16)3-7(14)9(15)8(11)13/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGOGZZPUJGBIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC2=C(C(=C(C=C2C1=O)F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene](/img/structure/B6312776.png)